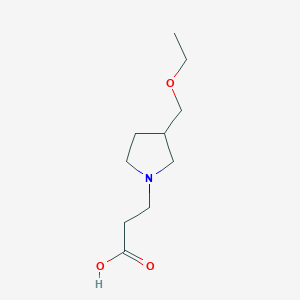

3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[3-(ethoxymethyl)pyrrolidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-2-14-8-9-3-5-11(7-9)6-4-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOKMZOUXKHKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid, with the CAS number 1864201-22-8, is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an ethoxymethyl group and a propanoic acid moiety. Its unique structure contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds containing pyrrolidine rings are known to modulate enzyme activity and receptor interactions, influencing cellular signaling pathways. The ethoxymethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically involve:

- Cell Viability Assays : To assess cytotoxic effects on various cancer cell lines.

- Enzyme Inhibition Studies : Evaluating the compound's ability to inhibit specific enzymes involved in disease pathways.

Case Studies

While specific case studies on this compound are scarce, related compounds have been documented in literature:

- Pyrrolidine Derivatives : A study on pyrrolidine derivatives demonstrated their potential as beta-3 adrenergic receptor agonists, indicating a pathway for metabolic regulation .

- Antitumor Activity : Research on similar structures has shown efficacy in reducing tumor proliferation in xenograft models, suggesting a need for further exploration of this compound's potential in oncology .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid is primarily explored for its potential as a therapeutic agent. Its structural characteristics allow it to serve as a scaffold for developing various pharmaceutical agents:

- Kinase Inhibitors : It has been investigated for its ability to inhibit specific kinases involved in cancer progression.

- Antiviral Drugs : The compound shows promise in the development of agents targeting viral replication pathways.

Organic Synthesis

The compound acts as an intermediate in synthesizing more complex molecules, particularly those containing heterocyclic frameworks. Its unique structure allows chemists to explore novel synthetic routes that enhance yield and efficiency.

Biological Studies

Research has demonstrated that this compound can influence various biological activities:

- Enzyme Inhibition : Studies have focused on its binding affinities and inhibitory effects on enzymes, providing insights into its mechanism of action.

- Antimicrobial Properties : Related compounds have shown effectiveness against Mycobacterium species, paving the way for further development into antimycobacterial agents.

Case Study 1: Anticancer Properties

A study investigating the structure–activity relationship (SAR) of similar pyrrolidine derivatives indicated that modifications to the pyrrolidine structure significantly affect their efficacy as cyclin-dependent kinase (CDK) inhibitors. The presence of the ethoxymethyl group was found to enhance binding affinity to target proteins, suggesting a pathway for developing effective anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Research involving derivatives of this compound demonstrated their ability to inhibit the growth of various Mycobacterium species. This finding underscores the compound's potential as a lead structure for developing new antimycobacterial agents.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Development of kinase inhibitors and antiviral drugs | Targeting specific diseases with tailored therapies |

| Organic Synthesis | Intermediate in synthesizing complex heterocycles | Enhances efficiency and yield in synthetic processes |

| Biological Studies | Enzyme inhibition and antimicrobial properties | Insights into biochemical pathways and therapeutic uses |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities but differ in substituents, ring size, or chain position:

Key Observations:

- Substituent Effects : The ethoxymethyl group in the target compound increases hydrophobicity compared to unsubstituted pyrrolidine derivatives, which may improve blood-brain barrier penetration . Fluoromethyl groups (CAS 2089722-81-4) enhance metabolic stability by resisting oxidative degradation .

- Electrophilicity : Dioxopyrrolidine derivatives (CAS 5724-76-5) are more reactive due to electron-withdrawing carbonyl groups, limiting their utility in stable formulations .

Preparation Methods

Iridium-Catalyzed Reductive Cyclization

- A recent approach involves iridium-catalyzed hydrosilylation of tertiary amides to generate azomethine ylides, which undergo [3+2] cycloadditions to form substituted pyrrolidines in a one-pot process.

- This method allows mild reaction conditions and high stereoselectivity, producing highly functionalized pyrrolidines with diverse substitution patterns, including alkyl and ethoxymethyl groups on nitrogen.

- The reaction typically uses Vaska’s complex (IrCl(CO)(PPh3)2) as the catalyst, tetramethyldisiloxane (TMDS) as the hydride source, and proceeds with or without additional base depending on substrate design.

- Optimization studies showed yields around 50% for model systems, with good diastereoselectivity and regioselectivity depending on the dipolarophile used.

- This strategy is promising for late-stage functionalization of pyrrolidines bearing propanoic acid substituents after suitable derivatization.

Specific Preparation Routes for this compound

Direct literature on the exact preparation of this compound is scarce, but related synthetic methods and analogs provide insight:

Alkylation of Pyrrolidine Derivatives

- A plausible approach involves N-alkylation of pyrrolidine with ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) to introduce the ethoxymethyl substituent on the nitrogen.

- Following N-alkylation, the propanoic acid side chain can be introduced by alkylation or acylation reactions using appropriate halo-propanoic acid derivatives or esters.

- Subsequent hydrolysis of esters yields the free propanoic acid.

Reductive Amination and Cyclization

- Starting from 3-aminopropanoic acid or its derivatives, reductive amination with ethoxyacetaldehyde can yield the N-(ethoxymethyl) substituted intermediate.

- Cyclization to the pyrrolidine ring can then be achieved via intramolecular nucleophilic substitution or catalytic cyclization methods.

- This approach benefits from mild conditions and high selectivity.

Experimental Data and Conditions from Related Syntheses

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Alkylation of pyrrolidine | Ethoxymethyl chloride, base (e.g., K2CO3), solvent | 60-80 | Control of stoichiometry critical |

| Propanoic acid chain introduction | 3-bromopropanoic acid or ester, base | 70-85 | Ester hydrolysis if ester used |

| Iridium-catalyzed reductive cyclization | IrCl(CO)(PPh3)2 (1 mol%), TMDS (2 equiv), RT | ~50 | High stereoselectivity, one-pot process |

Note: These values are indicative based on analogous pyrrolidine syntheses and may require optimization for this specific compound.

Hydrolysis and Purification

- Ester intermediates are commonly hydrolyzed under mild basic conditions (e.g., NaOH in aqueous ethanol at room temperature) to afford the free acid.

- Purification is typically performed by crystallization from ethanol or ethyl acetate and/or chromatographic techniques.

- Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary of Research Findings

- The iridium-catalyzed reductive cyclization offers a versatile and stereoselective route to pyrrolidine derivatives, potentially adaptable for the target compound.

- Classical alkylation and reductive amination routes remain practical for introducing the ethoxymethyl substituent and propanoic acid side chain.

- Hydrolysis and purification steps are well-established for related compounds, ensuring high purity of the final acid.

- No direct patents or publications describe the exact preparation of this compound; however, methods from related pyrrolidine and propanoic acid derivatives provide a solid foundation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.